Cas no 1566000-13-2 (Tert-Butyl (3-(3-aminopropyl)phenyl)carbamate)

Tert-Butyl (3-(3-aminopropyl)phenyl)carbamate is a protected amine derivative commonly employed in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyl carbamate (Boc) group, which serves as a protective moiety for the amine functionality, and a flexible 3-aminopropyl linker attached to a phenyl ring. This compound is particularly valuable in peptide and small-molecule synthesis, where selective amine protection is required. The Boc group ensures stability under basic and nucleophilic conditions while allowing deprotection under mild acidic conditions. Its well-defined reactivity and compatibility with a range of coupling reagents make it a versatile intermediate for constructing complex molecular architectures.
Tert-Butyl (3-(3-aminopropyl)phenyl)carbamate structure
1566000-13-2 structure
Product name:Tert-Butyl (3-(3-aminopropyl)phenyl)carbamate
CAS No:1566000-13-2
MF:C14H22N2O2
MW:250.336683750153
MDL:MFCD07644607
CID:4671292
PubChem ID:73013072

Tert-Butyl (3-(3-aminopropyl)phenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (3-(3-aminopropyl)phenyl)carbamate
    • tert-butyl 3-(3-aminopropyl)phenylcarbamate
    • AX8037294
    • CS-0435190
    • 1566000-13-2
    • EN300-1877257
    • TERT-BUTYL N-[3-(3-AMINOPROPYL)PHENYL]CARBAMATE
    • SCHEMBL21219242
    • tert-Butyl(3-(3-aminopropyl)phenyl)carbamate
    • AKOS027328443
    • Carbamic acid, N-[3-(3-aminopropyl)phenyl]-, 1,1-dimethylethyl ester
    • DS-12060
    • DB-222007
    • Tert-Butyl (3-(3-aminopropyl)phenyl)carbamate
    • MDL: MFCD07644607
    • Inchi: 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17)
    • InChI Key: ZTYXSCZVMQHFQU-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CC(=C1)CCCN)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 250.168127949g/mol
  • Monoisotopic Mass: 250.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4
  • XLogP3: 2.6

Tert-Butyl (3-(3-aminopropyl)phenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505860-1g
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate
1566000-13-2 98%
1g
¥8067 2023-04-15
TRC
B900555-50mg
tert-Butyl (3-(3-Aminopropyl)phenyl)carbamate
1566000-13-2
50mg
$ 230.00 2022-06-06
Enamine
EN300-1877257-1.0g
tert-butyl N-[3-(3-aminopropyl)phenyl]carbamate
1566000-13-2 95%
1g
$986.0 2023-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505860-250mg
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate
1566000-13-2 98%
250mg
¥2941 2023-04-15
Enamine
EN300-1877257-0.05g
tert-butyl N-[3-(3-aminopropyl)phenyl]carbamate
1566000-13-2 95%
0.05g
$229.0 2023-09-18
1PlusChem
1P001PAZ-2.5g
Carbamic acid, N-[3-(3-aminopropyl)phenyl]-, 1,1-dimethylethyl ester
1566000-13-2 ≥98.0%
2.5g
$2876.00 2023-12-21
Aaron
AR001PJB-250mg
Carbamic acid, N-[3-(3-aminopropyl)phenyl]-, 1,1-dimethylethyl ester
1566000-13-2 98%
250mg
$340.00 2025-02-13
A2B Chem LLC
AA78651-5g
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate
1566000-13-2 95%
5g
$3044.00 2024-04-20
Enamine
EN300-1877257-10g
tert-butyl N-[3-(3-aminopropyl)phenyl]carbamate
1566000-13-2 95%
10g
$4236.0 2023-09-18
Aaron
AR001PJB-500mg
Carbamic acid, N-[3-(3-aminopropyl)phenyl]-, 1,1-dimethylethyl ester
1566000-13-2 98%
500mg
$535.00 2025-02-13

Additional information on Tert-Butyl (3-(3-aminopropyl)phenyl)carbamate

Tert-Butyl (3-(3-Aminopropyl)phenyl)carbamate: A Comprehensive Overview

Tert-butyl (3-(3-aminopropyl)phenyl)carbamate, identified by the CAS number 1566000-13-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and advanced materials synthesis.

The synthesis of tert-butyl (3-(3-aminopropyl)phenyl)carbamate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. This is followed by a nucleophilic substitution reaction to introduce the tert-butyl group, which enhances the compound's stability and solubility properties. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity, particularly in large-scale production scenarios.

In terms of physical properties, tert-butyl (3-(3-aminopropyl)phenyl)carbamate exhibits a melting point of approximately 125°C and a boiling point around 280°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions and purification processes. The compound's stability is notable, particularly under thermal and oxidative conditions, which is advantageous for its use in high-performance materials.

The chemical structure of tert-butyl (3-(3-aminopropyl)phenyl)carbamate features a phenolic ring substituted with an aminoalkyl group and a tert-butyl carbamate moiety. This combination imparts unique electronic and steric properties, which are exploited in various applications. For instance, the amino group can act as a nucleophile in condensation reactions, while the tert-butyl group provides steric bulk, enhancing the compound's resistance to hydrolysis.

Recent research has focused on leveraging the properties of tert-butyl (3-(3-aminopropyl)phenyl)carbamate in drug delivery systems. The compound's ability to form stable complexes with bioactive molecules has been explored for encapsulating pharmaceutical agents, thereby improving their bioavailability and reducing side effects. Additionally, its role as a precursor in polymer synthesis has been investigated, with promising results in developing high-strength polymers for aerospace applications.

In conclusion, tert-butyl (3-(3-aminopropyl)phenyl)carbamate, CAS No. 1566000-13-2, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool in contemporary research and industrial settings.

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